4-Ethynyl-2,3,5,6-tetrafluoroaniline
Overview
Description
4-Ethynyl-2,3,5,6-tetrafluoroaniline is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of four fluorine atoms and an ethynyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,3,5,6-tetrafluoroaniline typically involves the coupling of 2-iodoaniline with ethynylaniline. A common procedure includes the use of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts, with triethylamine (Et3N) as the base. The reaction is carried out in acetonitrile (MeCN) under an argon atmosphere at room temperature, followed by heating to 60°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,3,5,6-tetrafluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Often used in conjunction with palladium in coupling reactions.
Bases: Triethylamine is commonly used to neutralize acids formed during reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.
Scientific Research Applications
4-Ethynyl-2,3,5,6-tetrafluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,3,5,6-tetrafluoroaniline involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluoroaniline: Similar structure but with an additional fluorine atom.
2,3,5,6-Tetrafluoroaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions
Uniqueness
4-Ethynyl-2,3,5,6-tetrafluoroaniline is unique due to the presence of both the ethynyl group and multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-ethynyl-2,3,5,6-tetrafluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDXHJAWUUICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30813963 | |
Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61794-59-0 | |
Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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